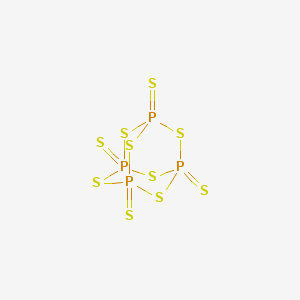

Sulfanylidenephosphane

P4S10

Content Navigation

- 1. General Information

- 2. Procurement Baseline: Sulfanylidenephosphane (Phosphorus Pentasulfide) in Synthesis and Energy Storage

- 3. Why Generic Substitution Fails: The Limitations of Lawesson's Reagent and Oxide Ceramics

- 4. Quantitative Evidence Guide: Evaluating Sulfanylidenephosphane (P4S10) for Procurement

CAS Number

Product Name

IUPAC Name

Molecular Formula

P4S10

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: reaction

Reacts

Synonyms

Canonical SMILES

Sulfanylidenephosphane, industrially ubiquitous and procured as phosphorus pentasulfide (P4S10), is a highly reactive inorganic precursor central to organosulfur synthesis and advanced energy storage materials. In chemical manufacturing, it serves as the foundational thionating agent for converting oxygen-containing functional groups into thiocarbonyls, often outperforming complex organic derivatives in scalability and cost-efficiency. In materials science, it is the critical sulfur and phosphorus source for synthesizing sulfide-based solid-state electrolytes, such as amorphous Li3PS4 and crystalline argyrodites. Its procurement value is defined by its stoichiometric precision, which dictates the ionic conductivity of resulting battery glasses, and its ability to form structurally soft, highly conductive networks that surpass the mechanical limitations of traditional oxide ceramics [1].

Substituting Sulfanylidenephosphane (P4S10) with downstream organic thionating agents like Lawesson's Reagent (LR) often introduces severe scale-up bottlenecks; LR generates organic byproducts that mandate costly chromatographic purification and rapidly decomposes at temperatures above 150 °C, limiting its use in high-activation-energy reactions [1]. In the battery sector, attempting to substitute P4S10-derived sulfide electrolytes with oxide-based ceramics (e.g., LLZO) to avoid moisture sensitivity leads to catastrophic interfacial failures. Oxide ceramics possess a high Young's modulus and extreme brittleness, making it nearly impossible to maintain intimate electrode contact during the volumetric expansion of battery cycling without high-temperature sintering, whereas P4S10-based sulfides can be efficiently cold-pressed into dense, conformal sheets [2].

Superior Thionation Yield on Unreactive Substrates

When combined with hexamethyldisiloxane (HMDO), P4S10 demonstrates superior reactivity toward sterically or electronically hindered esters compared to standard alternatives. In the thionation of methyl 4-nitrobenzoate, the P4S10/HMDO system achieved a 28% yield within 14 hours, whereas Lawesson's Reagent yielded only 4% after 17 hours, leaving 18% of the starting material unreacted[1].

| Evidence Dimension | Thionation yield of methyl 4-nitrobenzoate |

| Target Compound Data | P4S10/HMDO (28% yield, 14 hours) |

| Comparator Or Baseline | Lawesson's Reagent (4% yield, 17 hours) |

| Quantified Difference | 7-fold increase in product yield with reduced reaction time |

| Conditions | Refluxing xylene, stoichiometric equivalent comparison |

Enables the efficient synthesis of complex thio-organics where conventional reagents fail, while simultaneously eliminating the need for chromatographic purification.

Thermal Stability for High-Activation-Energy Pathways

For reactions requiring high-boiling solvents, the thermal decomposition of thionating agents is a primary failure point. P4S10, particularly when formulated as a P4S10-pyridine complex, remains stable and highly active at temperatures between 165–175 °C in dimethyl sulfone. In contrast, Lawesson's Reagent undergoes rapid thermal decomposition under these conditions, resulting in heavy impurity profiles and failed cyclizations [1].

| Evidence Dimension | Reagent stability and efficacy at elevated temperatures |

| Target Compound Data | P4S10-Pyridine complex (Stable at 165–175 °C) |

| Comparator Or Baseline | Lawesson's Reagent (Decomposes rapidly at >150 °C) |

| Quantified Difference | Enables reactions at >165 °C without reagent degradation |

| Conditions | Dimethyl sulfone solvent, 165–175 °C |

Critical for procuring reagents for the synthesis of fused-ring thio-heterocycles and thiazolium salts that require extreme thermal driving forces.

Mechanical Processability in Solid-State Battery Manufacturing

In solid-state battery manufacturing, the mechanical properties of the electrolyte dictate cell assembly viability. P4S10-derived sulfide electrolytes exhibit a significantly lower Young's modulus than competing oxide ceramics. This softness allows sulfide powders to be cold-pressed into dense sheets that maintain over 1 mS/cm ionic conductivity and conformal contact with active materials, whereas brittle oxide electrolytes like LLZO fracture or require commercially prohibitive high-temperature sintering to achieve similar interfacial contact [1].

| Evidence Dimension | Electrolyte densification and interfacial contact method |

| Target Compound Data | P4S10-derived sulfides (Cold-pressable, low Young's modulus) |

| Comparator Or Baseline | Oxide ceramics / LLZO (Brittle, requires high-temperature sintering) |

| Quantified Difference | Eliminates the need for high-temperature sintering to achieve dense electrolyte-electrode interfaces |

| Conditions | Solid-state cell assembly and mechanical densification |

Drives the procurement of P4S10 for EV battery scale-up, as cold-pressing is highly compatible with existing roll-to-roll manufacturing infrastructure.

Purity-Linked Ionic Conductivity in Li3PS4 Glasses

The procurement grade of P4S10 directly dictates the electrochemical performance of the resulting Li3PS4 (LPS) solid electrolyte. High-purity P4S10 ensures complete stoichiometric reaction with Li2S during ball milling, yielding fully amorphous LPS with room-temperature ionic conductivities exceeding 10^-4 to 10^-3 S/cm. Conversely, crude P4S10 leaves unreacted insulating precursors (detectable via 7Li ssNMR), which drastically lowers bulk conductivity, increases cell overpotentials, and causes premature cell death in lithium metal batteries[1].

| Evidence Dimension | Room-temperature ionic conductivity of Li3PS4 |

| Target Compound Data | High-purity P4S10 precursor (Complete reaction, >10^-4 S/cm) |

| Comparator Or Baseline | Crude/incomplete P4S10 reaction (High residual Li2S, <10^-4 S/cm) |

| Quantified Difference | Order-of-magnitude drop in conductivity and early cell failure due to impurities |

| Conditions | Amorphous Li3PS4 synthesized via ball milling, evaluated via EIS and ssNMR |

Justifies the premium for high-purity, battery-grade P4S10 to ensure reproducible, high-conductivity solid electrolytes.

Precursor for Sulfide-Based Solid-State Electrolytes

Driven by its ability to form soft, highly conductive glass-ceramic networks, P4S10 is the mandatory precursor for synthesizing Li3PS4, LGPS, and argyrodite electrolytes. It is the optimal choice for battery developers requiring electrolytes that can be cold-pressed into dense sheets for roll-to-roll EV battery manufacturing [1].

Scalable Synthesis of Thioamides and Thionoesters

In pharmaceutical scale-up, the P4S10/HMDO system replaces Lawesson's Reagent for thionation reactions. It is specifically chosen when synthesizing multi-gram quantities of dithiolethiones or thioamides, as the reagent-derived byproducts can be removed via simple hydrolytic workup rather than expensive and time-consuming chromatography[2].

High-Temperature Cyclization of Thio-Heterocycles

For the synthesis of complex thiazolium salts and indoles requiring high-boiling solvents like dimethyl sulfone, P4S10 (often utilized as a pyridine complex) is the required reagent. It maintains structural integrity and thionating power at temperatures (>165 °C) where standard organic thionating agents rapidly decompose [3].

References

- [1] Cypris AI. 'Solid-State Battery Electrolyte Materials: Startups and Suppliers Landscape.' 2024.

- [2] Curphey, T. J. 'Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.' The Journal of Organic Chemistry, 2002, 67(18), 6461-6473.

- [3] Bergman, J., et al. 'Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone.' The Journal of Organic Chemistry, 2011, 76(6), 1546-1553.

Physical Description

DryPowder; OtherSolid

YELLOW-TO-GREEN CRYSTALS WITH CHARACTERISTIC ODOUR.

Greenish-gray to yellow, crystalline solid with an odor of rotten eggs.

XLogP3

Boiling Point

513-515 °C

957°F

Density

2.1 g/cm³

2.03

2.09

Melting Point

286-290 °C

527°F

550°F

UNII

GHS Hazard Statements

H260: In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Vapor Pressure

1 mmHg at 572°F

(572°F): 1 mmHg

Pictograms

Flammable;Irritant;Environmental Hazard

Other CAS

Methods of Manufacturing

Conveniently prepared by fusing red phosphorus with sulfur.

By reaction of phosphorus and sulfur.

Phosphorus pentasuflide is produced by the direct union of phosphorus and sulfur at elevated temperatures in an inert gas atmosphere. Vaporized product is condensed and refluxed to the reactor unless distilled for purification. Phosphorus pentasulfide is produced principally as a flaked solid, some is ground to powder.

For more Methods of Manufacturing (Complete) data for Phosphorus sulfide (6 total), please visit the HSDB record page.

General Manufacturing Information

Generally exists as P4S10

World production in 1989 was 150-200 tons /Tetraphosphorus trisulfide/

CHEMICAL PROFILE: Phosphorus Pentasulfide. The most widely used phosphorus containing oil additives are ZDDPs (Zinc dithiophosphates). These additives are used as antioxidants, as antiwear and extreme-pressure agents and to a lesser extent as corrosion inhibitors. ZDDP compounds protect metal surfaces by forming a phosphorus-based coating that prevents direct metal-to-metal contact. Finished motor oils currently contain an average of about 1 percent ZDDP by weight. The consumption of phosphorus pentasulfide for ZDDP produced for US consumption appears to have stabilized and little change is expected during the forecast period to 2005 as US demand for lubricants is expected to show only flat to modest growth during this period.

CHEMICAL PROFILE: Phosphorus Pentasulfide. The phosphorus pentasulfide market has been shrinking since the late 1970s as a result of decline in its two major application segments-zinc dialkyldithiophosphate (ZDDP) for motor lubricating oils, and insecticides. Automakers, concerned about possible contamination of catalytic converters by phosphorus, pushed for motor oils with lower phosphorus content. In addition, there has been a decrease in US ZDDP exports due to displacement by local ZDDP production overseas. Ending production of the pesticides malathion and parathion severely curtailed phosphorus pentasulfide consumption in this sector. In 1979, 43,600 tons of phosphorus pentasulfide were consumed for pesticides. Last year, that consumption was down to 13,000 tons. Significant-volume pesticide products, derived from phosphorus pentasulfide, are still manufactured and include chloropyrifos, diazinon, acephate and terbufos.

Analytic Laboratory Methods

EPA Method 9030: Iodometric Method. The method is used to measure the concentration of total and dissolved sulfides in drinking, surface, and saline waters. The method does not measure acid-insoluble sulfides. Excess iodine is added to a sample which has been treated with zinc acetate to produce zinc sulfide. The excess iodine is back-titrated with sodium thiosulfate or phenylarsine oxide. The precision of the end point varies with the sample. In clean waters, it should be determined within 1 drop, which is equivalent to 0.1 mg/l in a 200 ml sample. /Total sulfide/

Method 427C: Methylene Blue Method. The procedure is applicable at sulfide concn up to 20 mg/l. It is based on the reaction of sulfide, ferric chloride, and dimethyl-p-phenylenediamine to produce methylene blue. Ammonium phosphate is added after color development to remove ferric chloride color. The accuracy is about + or - 10%. The standard deviation has not been determined. /Total sulfide/

Photometric method is used for determination of soluble, dissolved, and insoluble phosphorus in water. /Phosphorus/

Air samples containing phosphorus are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 214.9. An ashing step with concentrated nitric acid/concentrated perchloric acid (4:1 v/v) is necessary. This method has an instrumental detection limit of 22 ng/ml, a sensitivity of 0.17, and a precision of 0.056 at 1000 ug/filter. /Phosphorus/

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, organic compounds. Always keep container closed.

Keep tightly closed.